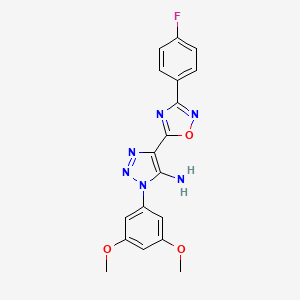

1-(3,5-dimethoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Description

Properties

IUPAC Name |

3-(3,5-dimethoxyphenyl)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN6O3/c1-26-13-7-12(8-14(9-13)27-2)25-16(20)15(22-24-25)18-21-17(23-28-18)10-3-5-11(19)6-4-10/h3-9H,20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKPUDSBHGQWBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)F)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,5-dimethoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole and oxadiazole intermediates, followed by their coupling with the substituted phenyl groups. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve optimization of these reactions for scalability, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Key Structural Features and Functional Groups

The compound integrates 1,2,3-triazole and 1,2,4-oxadiazole rings, with substituents including a 3,5-dimethoxyphenyl group and a 4-fluorophenyl moiety. These heterocycles and substituents enable diverse chemical reactivity, including:

-

Triazole ring : Susceptible to nucleophilic substitution or electrophilic aromatic substitution.

-

Oxadiazole ring : Potential for oxidation, reduction, or ring-opening reactions.

-

Amine group : Amenable to acylation, alkylation, or coupling reactions.

-

Fluorine and methoxy groups : Influence electronic properties and solubility.

Triazole Ring Formation

-

Huisgen Cycloaddition : Reaction of alkynes with azides under copper catalysis .

-

Oxidative Cyclization : Conversion of semicarbazones or thiosemicarbazides using oxidants like iodobenzene or Oxone .

Oxadiazole Ring Formation

-

Cyclization of Acylthiosemicarbazides : Oxidative cyclization with agents like 1,3-dibromo-5,5-dimethylhydantoin/KI yields oxadiazoles .

-

Cyclocondensation : Reaction of phenyl hydrazine with dicarbonyl esters under reflux in acetic acid .

Triazole-Oxadiazole Coupling

The compound likely involves a coupling reaction between a triazole and oxadiazole intermediate. Common strategies include:

-

Nucleophilic Substitution : Attaching the oxadiazole moiety to the triazole via an amine group.

-

Cross-Coupling Reactions : Palladium-catalyzed coupling of aryl halides (e.g., Suzuki, Sonogashira) .

Functional Group Transformations

-

Amination : The triazole’s amine group could undergo acylation (e.g., with acyl chlorides) or alkylation (e.g., with alkyl halides) .

-

Oxidative Modifications : Oxidation of sulfur-containing precursors to form oxadiazoles .

-

Electrophilic Aromatic Substitution : Fluorine’s electron-withdrawing effect may activate adjacent positions for substitutions.

Reaction Conditions and Reagents

Derivatization and Stability

-

Hydrolysis : The oxadiazole ring may undergo hydrolysis under acidic/basic conditions, leading to amide or acid derivatives.

-

Thermal Stability : Fluorine and electron-withdrawing groups enhance thermal stability compared to non-fluorinated analogs.

-

Solubility : The methoxy groups improve solubility in organic solvents, while fluorine enhances lipophilicity.

Research Findings on Analogues

Studies on structurally similar compounds highlight:

-

Anticancer Activity : Triazole-oxadiazole hybrids exhibit IC₅₀ values as low as 0.16 μM against prostate and breast cancer cell lines, often superior to reference drugs like etoposide .

-

Oxidative Cyclization Efficiency : Reagents like 1,3-dibromo-5,5-dimethylhydantoin yield oxadiazoles in ≥97% under optimal conditions .

-

Microwave-Assisted Synthesis : Reduces reaction time and solvent usage while maintaining high yields .

Limitations and Considerations

-

Regioselectivity : Coupling reactions may require precise control to avoid undesired isomers.

-

Functional Group Compatibility : Strong oxidants (e.g., iodobenzene) must be carefully selected to avoid degradation of sensitive moieties.

-

Scalability : Gram-scale production of oxadiazoles has been demonstrated, but triazole-oxadiazole hybrids may face challenges in cost-effective synthesis .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing oxadiazole and triazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit the growth of various cancer cell lines. In particular:

- Cytotoxicity Studies : Compounds similar to 1-(3,5-dimethoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine have demonstrated high percent growth inhibition (PGI) against several cancer types, including glioblastoma and ovarian cancer cells .

In Silico Studies

Computational studies have complemented experimental findings by predicting the binding affinity of this compound to various biological targets. Molecular docking studies suggest that the compound can effectively bind to proteins involved in cancer pathways, enhancing its potential as a therapeutic agent .

Case Study 1: Synthesis and Biological Evaluation

A comprehensive study synthesized several derivatives of oxadiazole and evaluated their anticancer activities. Among these derivatives, one showed a PGI of 86.61% against the SNB-19 cell line. The study employed both in vitro and in vivo models to validate the efficacy of these compounds .

Case Study 2: ADMET Profiling

Another significant aspect of research has focused on the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of related compounds. Most derivatives were found to comply with Lipinski's rule of five, indicating good oral bioavailability which is crucial for drug development .

Mechanism of Action

The mechanism of action of 1-(3,5-dimethoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights:

Electronic Effects: The target compound’s 3,5-dimethoxyphenyl group provides electron-donating methoxy groups, contrasting with the electron-withdrawing trifluoromethyl group in the analog from . This difference may influence binding affinity in biological targets . The 4-fluorophenyl substituent in the target and analog 2f () enhances metabolic stability compared to non-fluorinated analogs .

Structural Planarity :

- Crystallographic data from and highlight that triazole-oxadiazole hybrids (like the target) exhibit near-planar conformations, improving π-π stacking interactions. In contrast, thiazole-containing analogs () show perpendicular fluorophenyl orientations, reducing planarity .

Synthetic Routes :

- The target compound likely employs Buchwald–Hartwig coupling (similar to ) for introducing the 4-fluorophenyl group .

- Oxadiazole formation may follow cyclization between amidoximes and carboxylic acid derivatives, a method used in .

Biological Potential: While direct activity data for the target compound is absent, analogs with 1,2,4-oxadiazole moieties () show kinase inhibitory activity, suggesting a plausible mechanism for the target .

Methodological Considerations

- Structural Characterization : Single-crystal X-ray diffraction (utilizing SHELXL and ORTEP-3 ) confirmed the planarity and conformation of related compounds, providing a basis for comparing bond lengths and angles .

- Mass Spectrometry : High-resolution mass data (e.g., ) validated molecular formulas, ensuring accurate comparisons .

Biological Activity

The compound 1-(3,5-dimethoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates multiple pharmacophores known for their biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials based on recent research findings.

Chemical Structure and Properties

This compound features a complex structure that combines a triazole ring with oxadiazole and phenolic groups. The presence of methoxy and fluorine substituents enhances its lipophilicity and potentially its bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. These compounds are known to inhibit key enzymes involved in cancer cell proliferation:

- Mechanism of Action : The compound targets various enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and chromatin remodeling respectively .

- Case Studies :

- A study demonstrated that oxadiazole derivatives exhibited significant cytotoxicity against several cancer cell lines including HCT116 (colon cancer) and MCF7 (breast cancer) with IC50 values ranging from 0.47 to 1.4 µM .

- Molecular docking studies indicated a strong binding affinity of these compounds to the active sites of targeted enzymes, suggesting a potent mechanism for inhibiting tumor growth.

Antimicrobial Activity

The 1,3,4-oxadiazole scaffold has been extensively studied for its antimicrobial properties:

- Broad Spectrum Activity : Derivatives have shown effectiveness against various bacterial strains including Gram-positive and Gram-negative bacteria .

- Research Findings :

- Compounds were tested against Staphylococcus aureus and Escherichia coli, demonstrating comparable or superior activity to standard antibiotics like gentamicin .

- A specific derivative was noted for its effectiveness against Mycobacterium bovis, indicating potential applications in treating tuberculosis .

Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 1-(3,5-dimethoxyphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine?

- Methodology : The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the oxadiazole ring via cyclization of a carboxylic acid derivative with a nitrile oxide under microwave-assisted conditions to enhance efficiency .

- Step 2 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core. For example, coupling 3,5-dimethoxyphenyl azide with a pre-synthesized alkyne-functionalized oxadiazole intermediate .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .

Q. How is structural characterization performed for this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR to confirm substituent positions and regioselectivity of the triazole ring .

- X-ray Crystallography : Single-crystal analysis to resolve ambiguities in stereochemistry and hydrogen-bonding patterns (e.g., intramolecular C–H···N interactions) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What are the preliminary biological screening approaches for this compound?

- Methodology :

- In vitro assays : Antimicrobial activity tested via broth microdilution (MIC determination against Gram-positive/negative bacteria) .

- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs (e.g., Box-Behnken) to evaluate variables like temperature, solvent polarity, and catalyst loading. Response surface methodology identifies optimal conditions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 30min) and improves regioselectivity in CuAAC steps .

- In-line analytics : HPLC-MS monitoring to detect intermediates and adjust parameters in real-time .

Q. What computational methods are used to predict the compound’s reactivity and binding affinity?

- Methodology :

- DFT Calculations : B3LYP/6-311G(d,p) basis sets to analyze charge distribution, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential surfaces for nucleophilic/electrophilic sites .

- Molecular Docking : Autodock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., COX-2 or β-lactamases) .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100ns trajectories .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Methodology :

- Metabolic stability assays : Liver microsome studies (human/rat) to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .

- Prodrug design : Mask polar groups (e.g., amine) with acetyl or PEG moieties to enhance bioavailability .

- Pharmacokinetic profiling : LC-MS/MS quantification of plasma/tissue concentrations post-administration to correlate exposure with efficacy .

Q. What strategies are effective in improving aqueous solubility without compromising bioactivity?

- Methodology :

- Salt formation : Hydrochloride or mesylate salts via reaction with HCl or methanesulfonic acid .

- Co-crystallization : Use co-formers like succinic acid to enhance dissolution rates (characterized via PXRD and DSC) .

- Structural modification : Introduce sulfonate or tertiary amine groups at non-critical positions (e.g., triazole N-alkylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.